molecular formula C19H16FN3O4 B11282065 3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11282065
M. Wt: 369.3 g/mol
InChI Key: IKXRTYMBLQYSRO-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups attached to a tetrahydropyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 3-fluoroaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 3-(4-ethoxyphenyl)-N-(3-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of ethoxy and fluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering unique advantages over similar compounds with different substituents.

Properties

Molecular Formula

C19H16FN3O4

Molecular Weight

369.3 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-(3-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H16FN3O4/c1-2-27-15-8-6-14(7-9-15)23-18(25)16(11-21-19(23)26)17(24)22-13-5-3-4-12(20)10-13/h3-11H,2H2,1H3,(H,21,26)(H,22,24)

InChI Key

IKXRTYMBLQYSRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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